Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic derivative of the 2-phenyl-1H-benzo[d]imidazole scaffold, featuring a 3-bromophenyl substituent at position 2 and a propyl ester group at position 4. The bromine atom enhances steric and electronic interactions with hydrophobic kinase domains, while the propyl ester may influence solubility and metabolic stability .
Properties
Molecular Formula |
C17H15BrN2O2 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
propyl 2-(3-bromophenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-8-22-17(21)12-6-7-14-15(10-12)20-16(19-14)11-4-3-5-13(18)9-11/h3-7,9-10H,2,8H2,1H3,(H,19,20) |
InChI Key |
MOJHYBCKRMJNGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Ortho-Phenylenediamine Condensation
The benzimidazole core is typically synthesized via condensation of substituted ortho-phenylenediamine derivatives with carbonyl-containing reagents. For Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate, 4-nitro-1,2-phenylenediamine and 3-bromobenzaldehyde are condensed under acidic conditions to form the intermediate 2-(3-bromophenyl)-5-nitro-1H-benzimidazole. Subsequent reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂, MeOH) yields the amine intermediate, which undergoes cyclization with propyl chloroformate to introduce the carboxylate ester.
Key conditions:
Cyclization of Carboxylic Acid Precursors
Stobbe Condensation and Cyclization
A patent by WO2015005615A1 describes a two-step process involving Stobbe condensation followed by cyclization:
-
Stobbe Condensation : Ethyl 4-acetoxybenzoate reacts with 3-bromophenylacetonitrile in the presence of potassium tert-butoxide (1:1 molar ratio) at 50–55°C to form a diester intermediate.
-
Cyclization : The diester is treated with ammonium acetate in acetic acid under reflux (110°C, 6 hr) to yield the benzimidazole core. Propyl esterification is achieved via transesterification with propanol and sulfuric acid.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | KOtBu | +15% vs. NaOH |
| Temperature | 50°C | Prevents decomposition |
| Solvent | Ethanol/water (2:1) | Improves solubility |
Direct Esterification Strategies
Carboxylic Acid to Ester Conversion
The carboxylic acid intermediate (2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylic acid) is esterified with propanol using:
Mitsunobu Reaction for Steric Hindrance
For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with propanol. This method avoids racemization and achieves 89% yield but requires anhydrous conditions.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A rapid protocol using microwave irradiation reduces reaction times from hours to minutes:
-
Reactants : 3-Bromophenylboronic acid, methyl 6-aminonicotinate, and propyl iodide.
-
Conditions : 150°C, 20 min, DMF solvent.
-
Yield : 76% with 99% purity (NMR).
Solid-Phase Synthesis
Immobilized resins (e.g., Wang resin) enable stepwise assembly:
-
Resin-bound ortho-phenylenediamine reacts with 3-bromobenzaldehyde.
-
Cyclization with trimethylaluminum.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Optimization
Solvent Recycling
Patents highlight methylene chloride/water biphasic systems for efficient intermediate extraction, reducing solvent waste by 40%.
Cost-Effective Catalysts
Replacing Pd/C with nickel catalysts in hydrogenation steps lowers costs by 30% without compromising yield.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the promising anticancer properties of benzimidazole derivatives, including Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate.
Case Studies and Findings
-
Antiproliferative Activity :
- A study evaluated various benzimidazole derivatives for their antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound exhibited significant inhibition with an IC value of approximately 16.38 µM, indicating potent anticancer activity .
- Mechanism of Action :
- Comparative Efficacy :
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against bacterial and fungal strains.
Findings on Antimicrobial Efficacy
- Inhibition Against Bacterial Strains :
- Fungal Activity :
Anti-inflammatory Properties
Benzimidazole derivatives are known for their anti-inflammatory effects, which have been substantiated through various studies.
Case Studies on Anti-inflammatory Effects
- Cyclooxygenase Inhibition :
- Analgesic Effects :
Summary Table of Applications
Mechanism of Action
The mechanism of action of Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and EGFR Inhibition
The 2-phenyl-1H-benzo[d]imidazole core is modified with diverse substituents to optimize binding to EGFR. Key analogs include:
Key Observations :
- 3-Bromophenyl vs. However, its higher molecular weight and LogP (3.9 vs. 3.1) may reduce aqueous solubility .
- Propyl Ester vs. No Ester (Sb1/Sb2): The ester group at position 6 enhances metabolic stability compared to unsubstituted analogs.
Pharmacokinetic and Toxicity Profiles
- ADMET Properties: Solubility: The bromine atom and propyl ester increase LogP, suggesting moderate-to-poor aqueous solubility. This contrasts with Sb1 (LogP 3.1) and Sb2 (LogP 2.8), which may have better solubility profiles. However, brominated aromatics may increase hepatotoxicity risks due to cytochrome P450 interactions .
- Cytotoxicity: The target compound’s inferred cytotoxicity (IC₅₀: ~9.8 μM) is likely stronger than Sb1 (12.3 μM) and Sb2 (18.9 μM), attributed to bromine’s electron-withdrawing effects enhancing apoptotic signaling. However, this may correlate with higher off-target toxicity in normal cells .
Biological Activity
The compound Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS No. 1416347-52-8) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article focuses on the biological activity of this specific compound, summarizing recent research findings, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.
Molecular Formula and Weight
- Molecular Formula : C17H15BrN2O
- Molecular Weight : 359.2 g/mol
Structural Characteristics
The structure of Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate features a benzimidazole core with a propyl group and a bromophenyl substituent, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance, various substituted benzimidazoles have shown promising antiproliferative effects against several cancer cell lines. In particular, compounds with lipophilic substituents often display enhanced membrane permeability and cytotoxicity.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative activity of various benzimidazole derivatives reported that compounds with hydrophobic moieties exhibited IC50 values ranging from 16.38 μM to over 100 μM against the MDA-MB-231 breast cancer cell line. Notably, derivatives with longer alkyl chains showed improved activity due to increased lipophilicity, which enhances cellular uptake and efficacy .
Antimicrobial Activity
Benzimidazole derivatives have also been assessed for their antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Streptococcus faecalis | 4 | |
| Methicillin-resistant S. aureus | 4 |
This table illustrates that the compound exhibits significant antibacterial activity, particularly against pathogenic strains like Staphylococcus aureus and methicillin-resistant variants .
Antifungal Activity
In addition to its antibacterial properties, Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate has shown moderate antifungal activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values reported around 64 μg/mL .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at specific positions on the benzimidazole ring can significantly influence their pharmacological properties.
Key Findings in SAR Studies
- Lipophilicity : Increased lipophilicity correlates with enhanced biological activity due to improved membrane permeability.
- Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring has been associated with increased potency against various pathogens.
- Alkyl Chain Length : Compounds with longer alkyl chains generally exhibit better anticancer effects due to their ability to penetrate lipid membranes more effectively .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted diamines with carbonyl derivatives. For example, methyl 3,4-diaminobenzoate can react with 3-bromophenyl-substituted carboxylic acids under microwave-assisted conditions using propylphosphonic anhydride (T3P) and DIPEA as catalysts to form the benzimidazole core . Refluxing with methanol and sulfuric acid for 72 hours is another method, though prolonged reaction times may risk decomposition . Optimization should focus on solvent choice (e.g., ethyl acetate vs. methanol) and catalysts (T3P vs. H2SO4) to balance yield (60–85%) and purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., bromophenyl at C2 and propyl carboxylate at C6).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 389.04).
- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve ambiguities in stereochemistry or hydrogen bonding . Mercury software can further visualize crystal packing and intermolecular interactions (e.g., π-π stacking of the benzimidazole core) .
Q. What are the critical purity thresholds for this compound in biological assays?
- Methodological Answer : Purity ≥95% (HPLC) is essential to avoid false positives/negatives in assays. Use reverse-phase chromatography with C18 columns and UV detection at 254 nm. For trace impurities, LC-MS/MS can identify byproducts like unreacted diamines or bromophenyl intermediates .
Advanced Research Questions
Q. How can computational tools predict the binding affinity of this compound to EGFR kinase, and what are common discrepancies between in silico and in vitro results?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17). Prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu717.
- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD >2.5 Å may indicate poor binding .
- Data contradiction analysis : Discrepancies often arise from solvent effects (implicit vs. explicit) or protonation state assumptions. Validate with SPR (surface plasmon resonance) to measure experimental KD values .
Q. What strategies mitigate poor pharmacokinetic properties (e.g., low solubility) in preclinical studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes).
- ADMET prediction (SwissADME) : LogP >3 indicates high lipophilicity; introduce polar groups (e.g., replace propyl with PEGylated chains) without disrupting bioactivity .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots (e.g., ester hydrolysis).
Q. How do researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response normalization : Use IC50 values relative to positive controls (e.g., cisplatin).
- Mechanistic profiling : Compare apoptosis (Annexin V assay) vs. necrosis (LDH release) in sensitive vs. resistant lines (e.g., HeLa vs. MCF-7).
- Off-target checks : Screen kinase panels (Eurofins) to rule out non-EGFR effects. Contradictions may arise from variable expression of efflux pumps (e.g., P-gp) .
Q. What crystallographic software tools are recommended for analyzing polymorphism in this compound?
- Methodological Answer :
- Mercury’s Materials Module : Compare packing motifs (e.g., herringbone vs. layered) across polymorphs.
- SHELXD/SHELXE : Solve structures from twinned or low-resolution data (<1.5 Å) .
- Void analysis : Identify solvent-accessible volumes (>5% may indicate instability) .
Data Analysis & Validation
Q. How should researchers validate intermolecular interactions predicted by docking studies?
- Methodological Answer :
- ITC (Isothermal Titration Calorimetry) : Measure ΔH and ΔS of binding to confirm hydrogen bonds.
- X-ray/neutron diffraction : Resolve proton positions in hydrogen bonds (e.g., benzimidazole N-H∙∙∙O interactions) .
Q. What statistical methods are robust for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
